Manidipine

Beschreibung

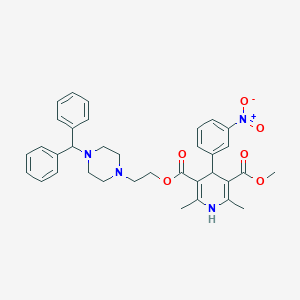

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89226-75-5 (di-hydrochloride) | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043745 | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1mg/mL | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89226-50-6 | |

| Record name | Manidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Manidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathway and chemical synthesis of manidipine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways and chemical manufacturing processes for Manidipine Hydrochloride, a dihydropyridine calcium channel blocker used as an antihypertensive agent. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Overview of the Synthetic Pathway

The chemical synthesis of this compound hydrochloride is a multi-step process that has been refined to improve yield, purity, and industrial scalability. The primary and most commercially viable pathway initiates from N-hydroxyethyl piperazine and culminates in the formation of the final hydrochloride salt. The key stages of this synthesis are:

-

N-Alkylation: The synthesis begins with the alkylation of N-(2-hydroxyethyl)piperazine with a benzhydryl halide, typically benzhydryl bromide or chloride, to introduce the bulky diphenylmethyl group. This reaction is crucial for the final molecule's pharmacological activity.

-

Acylation: The resulting 2-(4-benzhydrylpiperazin-1-yl)ethanol is then acylated using diketene. This step introduces an acetoacetate moiety, which is a key precursor for the dihydropyridine ring formation.

-

Hantzsch Dihydropyridine Synthesis: The core dihydropyridine ring is constructed via a three-component condensation reaction, a variation of the Hantzsch synthesis. This involves the reaction of the acylated intermediate with m-nitrobenzaldehyde and methyl 3-aminocrotonate.

-

Salt Formation: The final step involves the conversion of the this compound free base into its more stable and water-soluble hydrochloride salt. This is typically achieved by treating the free base with a solution of hydrogen chloride in an organic solvent.

An alternative, though less common, synthetic approach involves the initial formation of the dihydropyridine ring system followed by the esterification with the 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol side chain.

Visualized Synthesis Pathway

The following diagram illustrates the primary synthetic route for this compound hydrochloride.

Caption: Primary synthetic pathway of this compound Hydrochloride.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound hydrochloride, compiled from various patented processes.

Synthesis of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine (Intermediate I)

-

Materials: N-hydroxyethyl piperazine, diphenylmethyl chloride, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure: To a reactor vessel, add N-hydroxyethyl piperazine, DMF, and potassium carbonate. The molar ratio of N-hydroxyethyl piperazine to potassium carbonate to diphenylmethyl chloride is typically 1: (1.8 - 3): (1 - 1.5)[1]. The mixture is stirred, and diphenylmethyl chloride is added portion-wise. The reaction is allowed to proceed at room temperature. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ether. The organic layer is washed, dried, and concentrated to yield 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine[1][2].

Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate (Intermediate II)

-

Materials: 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine, ethyl acetate, 4-dimethylaminopyridine (DMAP), diketene.

-

Procedure: The previously synthesized intermediate is dissolved in ethyl acetate, and a catalytic amount of DMAP is added[1]. The solution is cooled to between -10°C and -5°C. Diketene is then added slowly while maintaining the low temperature. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature (20-30°C) and stirred for an extended period (e.g., 20 hours)[1]. The reaction is then quenched, typically with a dilute aqueous sodium hydroxide solution, and the organic layer is separated, washed, and concentrated to give the acetoacetate intermediate[1].

Synthesis of this compound (Free Base)

-

Materials: 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate, isopropanol.

-

Procedure: The acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are charged into a reactor with isopropanol as the solvent. The molar ratio of the three reactants is approximately 1:1:1[1]. The mixture is heated to reflux (around 75-85°C) and maintained for several hours (6-16 hours)[1]. After the reaction is complete, the isopropanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with warm water to remove impurities. The organic layer is then dried and concentrated to yield this compound free base as an oil or solid[1][3].

Synthesis of this compound Hydrochloride

-

Materials: this compound free base, hydrochloric acid in an organic solvent (e.g., methanol or ethanol).

-

Procedure: The crude this compound free base is dissolved in a suitable organic solvent like methanol. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added while stirring at room temperature[1][3]. The hydrochloride salt precipitates out of the solution. The mixture is stirred for a period to ensure complete salt formation and then cooled to promote crystallization. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride[1][3]. Recrystallization from a suitable solvent system, such as methanol or ethanol, can be performed to achieve higher purity[3].

Quantitative Data Summary

The following tables summarize the quantitative data, including yields and purity, as reported in various sources for the key synthetic steps.

Table 1: Yields of this compound Synthesis Intermediates and Final Product

| Step | Starting Material(s) | Product | Reported Yield (%) | Source(s) |

| Synthesis of N-(2-hydroxyethyl)piperazine | Piperazine, Ethylene Oxide | N-(2-hydroxyethyl)piperazine | 81.7 | [2] |

| Synthesis of this compound | 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetate, m-nitrobenzaldehyde, 3-aminobutene acid methyl esters | This compound | 41 - 57 | [1] |

| Synthesis of this compound Free Base | 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, Methyl 3-aminocrotonate | This compound Free Base | 44.5 - 47.0 | [3][4] |

| Conversion of this compound Free Base to this compound Hydrochloride | This compound Free Base, Hydrochloric acid/methanol solution | This compound Hydrochloride | 70 - 80.2 | [1][3][4] |

Table 2: Purity and Melting Point of this compound and its Hydrochloride Salt

| Compound | Purity (HPLC) | Melting Point (°C) | Source(s) |

| This compound Free Base | >99% | 123.2 - 127.8 | [3][4] |

| This compound Hydrochloride | 99.56 - 99.78% | 174 - 182 | [2][3][4] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound free base.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound hydrochloride is a well-established process, with several patented variations aimed at optimizing yield and purity for industrial production. The core of the synthesis relies on the robust Hantzsch dihydropyridine synthesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antihypertensive agent. Careful control of reaction conditions and purification steps is critical to achieving the high purity required for pharmaceutical applications.

References

- 1. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]

- 2. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102875451B - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 4. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Molecular Structure and Lipophilic Properties of Manidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine is a third-generation dihydropyridine calcium channel blocker recognized for its high vasoselectivity and potent antihypertensive effects.[1][2][3] Its efficacy and safety profile, particularly a lower incidence of adverse effects like ankle edema compared to other drugs in its class, are intrinsically linked to its molecular structure and physicochemical properties.[1][4] This guide provides a detailed examination of this compound's molecular architecture and its significant lipophilic character, which governs its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure of this compound

This compound, with the chemical formula C35H38N4O6, is a complex diarylmethane and dihydropyridine derivative.[2][5][6][7] Its structure is characterized by a central 1,4-dihydropyridine ring, which is essential for its calcium channel blocking activity. Attached to this core are a 3-nitrophenyl group and two different ester groups. One of these ester side chains incorporates a piperazine ring substituted with a benzhydryl group, a feature that significantly contributes to the molecule's high lipophilicity.

-

IUPAC Name: 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6]

References

- 1. This compound: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Antihypertensive effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [drugcentral.org]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

Preclinical Evidence for Manidipine's Renal Protective Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has garnered significant attention for its potential renal protective effects beyond its primary antihypertensive action. This technical guide synthesizes the key preclinical evidence demonstrating this compound's efficacy in mitigating kidney damage in various experimental models. We delve into the detailed methodologies of pivotal studies, present quantitative data in a comparative format, and visualize the proposed mechanisms of action through signaling pathway diagrams. This document aims to provide a comprehensive resource for researchers and professionals involved in the development of therapies for chronic kidney disease (CKD).

Core Mechanism of Action: Dual L-type and T-type Calcium Channel Blockade

This compound's unique renal protective properties are largely attributed to its ability to block both L-type and T-type voltage-gated calcium channels.[1] While traditional dihydropyridine CCBs primarily target L-type channels, which are abundant in the afferent arterioles, this compound's additional blockade of T-type channels in the efferent arterioles leads to a more balanced vasodilation of the glomerular capillary network.[2][3] This dual action helps to reduce intraglomerular pressure, a key driver of glomerular injury and the progression of CKD.[2][3]

Experimental Evidence of Renal Protection

The renal protective effects of this compound have been demonstrated in two key preclinical models of chronic kidney disease: the 5/6 nephrectomy (remnant kidney) model and the spontaneously hypertensive rat (SHR) model.

The 5/6 Nephrectomy (Remnant Kidney) Model

This model induces a rapid decline in renal function, characterized by hypertension, proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis, closely mimicking the progression of human CKD.

| Study Parameter | Control (5/6 Nx) | This compound-Treated (5/6 Nx) | Sham Control | Reference |

| Glomerular Sclerosis Index (GSI) (%) | 58 ± 10 | 41 ± 11 | 0.2 ± 0.6 | [4] |

| Tubulointerstitial Injury (TII) (%) | 45.1 ± 10.3 | 29.1 ± 9.1 | 3.8 ± 1.0 | [4] |

| Proteinuria | Significantly elevated | Significantly less than control | Normal | [4] |

| Systolic Blood Pressure | Increased | Increase was attenuated | Normal | [4] |

-

Animal Model: Male Fischer 344 rats.[4]

-

Surgical Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, a total right nephrectomy is performed, leaving one-third of the left kidney.[4]

-

Treatment: Following the second surgery, rats are assigned to different groups. The this compound-treated group receives a diet containing 0.01% this compound. The control group receives a standard diet without the drug. A sham-operated group serves as a healthy control.[4]

-

Duration: The study duration is typically 12 weeks post-ablation.[4]

-

Key Parameters Measured:

-

Systolic Blood Pressure: Measured periodically using the tail-cuff method.[4]

-

Proteinuria: 24-hour urinary protein excretion is quantified.[4]

-

Histological Analysis: At the end of the study, the remnant kidney is harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to assess the degree of glomerulosclerosis and tubulointerstitial injury.

-

Uninephrectomized Spontaneously Hypertensive Rat (SHR) Model

This model combines genetic hypertension with reduced renal mass, leading to the development of focal glomerulosclerosis.

| Study Parameter | Control (UNX SHR) | High-Dose this compound (UNX SHR) | Reference |

| Systolic Blood Pressure (mmHg) | 194 ± 3 | 160 ± 4 (p < 0.01) | [5] |

| Mesangial Expansion with Proliferation (%) | 6.7 | 2.8 (p < 0.01) | [5] |

| Mean Glomerular Volume | Elevated | Lower than control | [5] |

-

Animal Model: Male spontaneously hypertensive rats (SHRs), typically 10-11 weeks old.[5]

-

Surgical Procedure: A unilateral nephrectomy (uninephrectomy) is performed.[5]

-

Treatment: Post-surgery, rats are divided into groups: a no-treatment control group, a low-dose this compound group (e.g., 2.5 mg/kg body weight), and a high-dose this compound group (e.g., 20 mg/kg body weight). The drug is administered in the diet.[5]

-

Duration: The treatment period is typically 12 weeks.[5]

-

Key Parameters Measured:

-

Systolic Blood Pressure: Monitored regularly via the tail-cuff method.[5]

-

Urinary Protein Excretion: 24-hour urine samples are collected to measure protein levels.[5]

-

Renal Histology: Kidney tissue is harvested for histological analysis to assess glomerular lesions, including mesangial expansion and proliferation.[5]

-

Glomerular Volume: Morphometric analysis is used to determine the mean glomerular volume.[5]

-

Signaling Pathways and Molecular Mechanisms

The renal protective effects of this compound are underpinned by several molecular mechanisms beyond its hemodynamic effects.

Balanced Vasodilation of Glomerular Arterioles

This compound's dual blockade of L-type and T-type calcium channels results in the dilation of both afferent and efferent arterioles, leading to a reduction in intraglomerular pressure and hyperfiltration.

Attenuation of Oxidative Stress

Preclinical evidence suggests that this compound may also exert renal protective effects by modulating oxidative stress pathways, although more research is needed to fully elucidate these mechanisms in the kidney. Some studies in other cell types have shown that this compound can influence the expression of key enzymes involved in oxidative stress.

Potential Anti-inflammatory and Anti-fibrotic Effects

While direct evidence in renal preclinical models is still emerging, the reduction in glomerulosclerosis and tubulointerstitial injury observed in animal studies suggests that this compound may have downstream anti-inflammatory and anti-fibrotic effects. The reduction of intraglomerular pressure and oxidative stress likely contributes to a cellular environment less conducive to inflammation and fibrosis. Further research is warranted to investigate this compound's direct effects on key fibrotic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, in the kidney. The potential for this compound to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which has known anti-inflammatory and anti-fibrotic properties, has been suggested, but this has primarily been observed in adipocytes and requires further investigation in renal cells.[2]

Experimental Workflow Overview

The preclinical evaluation of this compound's renal protective effects typically follows a structured workflow.

Conclusion and Future Directions

The preclinical evidence strongly supports the renal protective effects of this compound, primarily through its unique dual L/T-type calcium channel blockade that leads to a favorable renal hemodynamic profile. The observed reductions in proteinuria, glomerulosclerosis, and tubulointerstitial injury in robust animal models of CKD highlight its therapeutic potential. While the attenuation of oxidative stress is a promising area of investigation, further research is needed to fully delineate the specific molecular pathways involved in this compound's renal protection, including its potential direct effects on podocytes, inflammatory signaling, and fibrotic pathways within the kidney. Future studies should aim to further elucidate these mechanisms to optimize the clinical application of this compound and inform the development of novel renoprotective therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]

- 3. wjgnet.com [wjgnet.com]

- 4. This compound attenuates a progressive renal injury in remnant kidneys of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An evaluation of the renal protective effect of this compound in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Manidipine's Specific Effects on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, exerts potent and specific effects on vascular smooth muscle cells (VSMCs), underpinning its clinical efficacy as an antihypertensive agent. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on VSMCs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the dual-blocking action of this compound on both L-type and T-type voltage-gated calcium channels, its influence on intracellular calcium homeostasis, and its subsequent impact on VSMC proliferation, gene expression, and extracellular matrix synthesis. Detailed experimental protocols and structured quantitative data are provided to facilitate the design and interpretation of future research in this area.

Core Mechanism of Action: Dual Blockade of L- and T-Type Calcium Channels

The primary mechanism of this compound's action on vascular smooth muscle cells is the inhibition of calcium influx through voltage-gated calcium channels (VGCCs).[1][2] Unlike many other dihydropyridines that are selective for L-type calcium channels, this compound exhibits a dual-blocking effect on both L-type (Long-lasting) and T-type (Transient) calcium channels.[1][2][3][4] This dual blockade is crucial to its specific vascular effects.

-

L-type Calcium Channels (Ca_v1.2): These channels are abundant in VSMCs and are the primary route for calcium entry that triggers and maintains vasoconstriction.[2][5] By blocking these channels, this compound directly inhibits the influx of extracellular Ca²⁺, leading to vasodilation and a reduction in blood pressure.[1][3][4]

-

T-type Calcium Channels (Ca_v3.x): T-type calcium channels are also expressed in VSMCs and are involved in regulating basal vascular tone and cellular processes like proliferation.[5] this compound's inhibition of T-type channels contributes to its overall vasodilatory effect and may confer additional benefits, such as reducing glomerular pressure in the renal microvasculature.[6][7][8]

The binding of this compound to these channels is characterized by a slow onset and long duration of action, contributing to its sustained antihypertensive effects.[9]

Signaling Pathways Modulated by this compound in VSMCs

This compound's interaction with VSMCs extends beyond simple channel blockade, influencing several intracellular signaling pathways that regulate cellular function.

Inhibition of Endothelin-1-Induced Calcium Signaling

Endothelin-1 (ET-1) is a potent vasoconstrictor that signals through G-protein coupled receptors on VSMCs, leading to a biphasic increase in intracellular calcium concentration ([Ca²⁺]i). This involves an initial transient release of Ca²⁺ from the sarcoplasmic reticulum, followed by a sustained influx of extracellular Ca²⁺. This compound is a potent inhibitor of ET-1-induced [Ca²⁺]i signaling, reducing both the transient and sustained phases of the calcium increase.[3]

Modulation of Immediate-Early Gene Expression

Interestingly, while this compound inhibits ET-1-induced calcium signaling, it can potentiate the expression of immediate-early genes such as c-fos and c-jun in VSMCs.[3] This effect appears to be independent of its calcium-blocking activity and suggests that this compound may have complex, pleiotropic effects on VSMC gene regulation. This compound alone has been shown to induce c-jun expression, albeit with lower potency than when combined with ET-1.[3]

Effects on Endothelial Nitric Oxide Synthase (eNOS)

While eNOS is primarily expressed in endothelial cells, its product, nitric oxide (NO), plays a crucial role in regulating VSMC tone and proliferation. Some studies suggest that this compound may increase the expression of the eNOS gene in smooth muscle cells, potentially contributing to vasodilation through an NO-mediated pathway.[5]

Quantitative Data on this compound's Effects on VSMCs

The following tables summarize the quantitative data from various studies on the effects of this compound on vascular smooth muscle cells.

Table 1: Inhibition of ET-1-Induced Calcium Signaling in A7r5 VSMCs

| Parameter | Value | Reference |

| Median Effective Dose (ED₅₀) | 10⁻⁹ mol/L | [3] |

| Concentration Range for Dose-Dependent Inhibition | 10⁻¹⁰ to 10⁻⁶ mol/L | [3] |

| Required Preincubation Time for Maximal Effect | 20 minutes | [3] |

Table 2: Effects on VSMC Proliferation and Synthesis

| Parameter | This compound Concentration | Effect | Reference |

| Inhibition of DNA Synthesis (IC₅₀) | 10⁻⁷ M | Potent inhibition | [4] |

| Inhibition of Protein Synthesis (IC₅₀) | 10⁻⁸ M | More potent than DNA synthesis inhibition | [4] |

| Suppression of VSMC Proliferation | 10⁻⁶ M | 50% suppression of control | [10] |

| Stimulation of Glycosaminoglycan Synthesis | 10⁻⁸ M | 450% of control | [10] |

| Dose-Dependent Suppression of DNA Synthesis | > 10⁻⁸ M | Dose-dependent suppression | [10] |

| Stimulation of Glycosaminoglycan Synthesis | > 10⁻¹¹ M | Dose-dependent stimulation | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture of Rat Aortic Vascular Smooth Muscle Cells (A7r5)

Materials:

-

A7r5 cell line (ATCC® CRL-1444™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

CO₂ incubator (37°C, 5% CO₂)

Protocol:

-

Thawing: Thaw the cryopreserved vial of A7r5 cells rapidly in a 37°C water bath.

-

Seeding: Transfer the cell suspension to a T-75 flask containing pre-warmed DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Intracellular Calcium Measurement using Fura-2 AM

Materials:

-

A7r5 cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

This compound and other test compounds

-

Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter at 510 nm.

Protocol:

-

Cell Preparation: Seed A7r5 cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

Pre-incubation: Incubate the cells with this compound or vehicle for the desired time (e.g., 20 minutes).

-

Imaging: Mount the coverslip on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Western Blotting for Protein Expression

Materials:

-

Cultured A7r5 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-eNOS, anti-phospho-eNOS)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat A7r5 cells with this compound or control. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

RT-qPCR for Gene Expression Analysis

Materials:

-

Cultured A7r5 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (c-fos, c-jun, eNOS) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

RNA Extraction: Treat A7r5 cells with this compound or control. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound demonstrates a multifaceted and specific profile of action on vascular smooth muscle cells. Its dual blockade of L- and T-type calcium channels provides a potent mechanism for vasodilation. Beyond this primary action, this compound modulates key signaling pathways involved in VSMC function, including the response to vasoconstrictors like endothelin-1 and the expression of immediate-early genes. Furthermore, its anti-proliferative effects and influence on extracellular matrix synthesis suggest potential anti-atherosclerotic properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate and therapeutically relevant effects of this compound on vascular smooth muscle cell biology. This knowledge is critical for the continued development and optimization of therapeutic strategies for hypertension and other cardiovascular diseases.

References

- 1. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Musculoskeletal Key [musculoskeletalkey.com]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence staining [bio-protocol.org]

- 4. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. scivisionpub.com [scivisionpub.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

initial discovery and developmental history of manidipine

An In-depth Technical Guide on the Initial Discovery and Developmental History of Manidipine

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] It is characterized by its high vascular selectivity, gradual onset, and long duration of action, which allows for once-daily administration.[3] Developed by Takeda Pharmaceuticals, this compound was patented in 1982 and received approval for medical use in 1990.[4][5][6] This guide provides a comprehensive overview of the initial discovery, developmental history, chemical synthesis, pharmacological profile, and key experimental findings related to this compound.

Initial Discovery and Developmental History

This compound (initially coded as CV-4093) was developed by the Japanese pharmaceutical company Takeda.[2][7] The goal was to create a dihydropyridine calcium channel antagonist with improved properties over existing drugs, such as a more gradual onset of action and a better side-effect profile, particularly concerning reflex tachycardia and ankle edema.[3][8] The development of this compound was part of a broader effort to refine calcium channel blockers for the treatment of hypertension.[1] After its patenting in 1982, it underwent extensive preclinical and clinical evaluation, leading to its launch in Japan in 1990 under the trade name Calslot.[4][9]

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A common synthetic route is the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is as follows:

-

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate. N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide to yield 2-(4-benzhydrylpiperazin-1-yl)ethanol.[4] This intermediate is then reacted with diketene to produce 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.[4][9]

-

Step 2: Hantzsch Condensation. The resulting acetoacetate derivative is condensed with 3-nitrobenzaldehyde and methyl 3-aminocrotonate in a suitable solvent like isopropanol.[4][10] This cyclocondensation reaction forms the dihydropyridine ring, yielding this compound.[4]

-

Step 3: Purification and Salt Formation. The crude this compound is purified, often through recrystallization. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like methanol.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. CN103120651A - this compound tablet - Google Patents [patents.google.com]

- 3. This compound: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. takeda.com [takeda.com]

- 6. takeda.com [takeda.com]

- 7. This compound - AdisInsight [adisinsight.springer.com]

- 8. Efficacy and safety profiles of this compound compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102875451A - Improved method for synthesis process of this compound hydrochloride - Google Patents [patents.google.com]

- 10. Preparation method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104292150A - Synthetic process of this compound hydrochloride - Google Patents [patents.google.com]

The Pharmacodynamics and Dose-Response of Manidipine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics and dose-response relationship of manidipine, a third-generation dihydropyridine calcium channel blocker, as observed in various animal models. This compound is distinguished by its dual blockade of both L-type and T-type calcium channels, contributing to its potent antihypertensive effects and unique renal protective properties.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Pharmacodynamic Properties of this compound

This compound's primary mechanism of action involves the inhibition of voltage-dependent calcium inward currents in smooth muscle cells, leading to systemic vasodilation and a subsequent reduction in blood pressure.[4][5] Its high selectivity for vascular tissue minimizes cardiodepressant effects compared to other dihydropyridines.[6] A key feature of this compound is its ability to dilate both afferent and efferent arterioles in the renal vasculature, a characteristic attributed to its T-type calcium channel blocking activity.[4][7][8] This dual action helps to increase renal blood flow and reduce intraglomerular pressure, suggesting a beneficial role in hypertensive patients with renal complications.[7][8]

Signaling Pathway of this compound's Vasodilatory Action

The vasodilatory effect of this compound is initiated by its binding to voltage-gated L-type and T-type calcium channels on vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the muscle contraction cascade.

Caption: Signaling pathway of this compound-induced vasodilation.

Dose-Response Relationships in Animal Models

The antihypertensive efficacy of this compound has been extensively studied in various hypertensive animal models, most notably the Spontaneously Hypertensive Rat (SHR). These studies demonstrate a clear dose-dependent reduction in blood pressure.

Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

| Dose | Route of Administration | Animal Model | Effect on Blood Pressure | Reference |

| 0.3 mg/kg/day | Oral gavage | SHR | No significant effect on systolic blood pressure. | [9] |

| 3 mg/kg | Oral | SHR | Significantly increased sodium and water excretion. | [10] |

| 3 mg/kg/day | Oral gavage | SHR | Significant reduction in systolic blood pressure. | [9] |

| 10 µg/kg | Intravenous | SHR | Reduced blood pressure. | [11] |

| 20 µg/kg | Intravenous infusion | SHR | Decreased systemic blood pressure. | [7] |

| 20 mg/kg | Oral | Uninephrectomized SHR | Decreased systolic blood pressure from 194 +/- 3 to 160 +/- 4 mm Hg. | [12] |

| 0.05% in diet | Oral (4 weeks) | SHR | Reduced blood pressure. | [13] |

Renal Hemodynamic Effects

This compound exhibits beneficial effects on renal microcirculation, which are crucial for its nephroprotective properties.

| Dose | Route of Administration | Animal Model | Renal Hemodynamic Effects | Reference |

| 1 and 5 µg/kg | Intrarenal | Anesthetized Dogs | Prolonged (120 min) increases in renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary electrolyte excretion. | [14] |

| 10 µg/kg | Intravenous | SHR | Increased renal plasma flow. | [11] |

| 20 µg/kg | Intravenous infusion | SHR | Reduced both afferent and efferent arteriolar resistance. | [7] |

| Chronic Oral (2 months) | Oral | SHR | Reduced systemic blood pressure, increased single-nephron glomerular plasma flow, and reduced glomerular transcapillary hydraulic pressure difference. Both afferent and efferent arteriolar resistance were reduced. | [7] |

Experimental Protocols

Standardized protocols are essential for the preclinical evaluation of antihypertensive agents like this compound. Below are detailed methodologies commonly employed in animal studies.

In Vivo Blood Pressure Measurement in Conscious Rats

A prevalent method for assessing the antihypertensive effects of this compound involves direct blood pressure measurement in conscious, freely moving rats to avoid the confounding effects of anesthesia.[15]

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[16][17] Normotensive Wistar-Kyoto (WKY) rats often serve as controls.[11]

Surgical Procedure:

-

Rats are anesthetized.[15]

-

A polyethylene catheter is inserted into the lower abdominal aorta via the femoral artery for blood pressure measurement.[15]

-

A second catheter may be placed in the femoral vein for intravenous drug administration.[15]

-

The catheters are tunneled subcutaneously and exteriorized at the back of the neck.

-

Animals are allowed a recovery period before the experiment.

Drug Administration: this compound can be administered via various routes, including oral gavage, incorporation into the diet, or intravenous infusion, depending on the study's objective.[9][11][13]

Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded using a computerized data acquisition system.[15]

Caption: Experimental workflow for in vivo blood pressure measurement.

Assessment of Renal Microcirculation

The micropuncture technique is a powerful tool for investigating the effects of this compound on the glomerular microcirculation in rats.[7]

Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[7]

Procedure:

-

The rat is anesthetized, and the left kidney is exposed through a flank incision.

-

The kidney is immobilized in a lucite cup and the surface is bathed in a warmed saline solution.

-

Micropipettes are used to measure pressures in the glomerular capillaries, proximal tubules, and efferent arterioles.

-

Blood samples are collected from the femoral artery and efferent arterioles to determine single-nephron glomerular filtration rate and plasma flow.

-

This compound is administered intravenously, and the measurements are repeated.

Additional Pharmacodynamic Effects

Beyond its primary antihypertensive and renal effects, this compound has been shown to possess other beneficial properties in animal models.

-

Anti-atherosclerotic Effects: In endothelium-injured, cholesterol-fed rats, this compound inhibited the progression of hypertension and arteriosclerosis.[18] It suppressed the hyperplasia of the media and reduced intimal hyperplasia by at least 50%.[18]

-

Cerebroprotective Effects: this compound has been shown to prevent the development of cerebrovascular lesions in stroke-prone spontaneously hypertensive rats (SHRSP).[6]

-

Cardiac Effects: In DOCA/salt hypertensive rats, this compound treatment reduced high blood pressure, improved impaired coronary circulation, and led to a reduction in left ventricular and vascular hypertrophy.[19] Its cardiodepressant effects are less potent than those of other dihydropyridines.[6]

-

Metabolic Effects: Studies suggest that this compound may have favorable metabolic effects, including the potential to improve insulin sensitivity.[3][20]

Conclusion

The extensive research in animal models provides a solid foundation for understanding the pharmacodynamic profile of this compound. Its dual L-type and T-type calcium channel blockade translates into effective blood pressure control and significant renal protection. The dose-response relationships established in these preclinical studies have been instrumental in guiding clinical trials and establishing therapeutic dosages. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the continued investigation of this compound and other novel antihypertensive agents. The unique combination of potent antihypertensive efficacy, renal protection, and a favorable side effect profile positions this compound as a valuable agent in the management of hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vascular and metabolic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular and metabolic properties of this compound | Nefrología [revistanefrologia.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Pharmacologic characteristics of a new calcium antagonist, this compound: beneficial effects on renal circulation and vascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Effects of hypotensive and non-hypotensive doses of this compound on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natriuretic action of this compound hydrochloride, a new calcium channel blocker, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of the renal protective effect of this compound in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Renal vascular responses in spontaneously hypertensive rats chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of the calcium antagonist this compound on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

- 16. ijprajournal.com [ijprajournal.com]

- 17. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 18. This compound inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]

Early Research on Manidipine's Antihypertensive Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that established the antihypertensive properties of manidipine, a third-generation dihydropyridine calcium channel blocker. The document focuses on the core data and methodologies from initial studies, presenting quantitative findings in structured tables and illustrating key mechanisms and workflows through detailed diagrams.

Core Mechanism of Action: Calcium Channel Blockade

Early in vitro research identified this compound (then known as CV-4093) as a potent calcium channel antagonist.[1] These studies elucidated its primary mechanism of action: the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Unlike some other dihydropyridines, this compound was found to block both L- and T-type calcium channels, contributing to its unique pharmacological profile, including its renal-protective effects.[3][4]

In Vitro Studies on Vascular Smooth Muscle

Initial experiments on isolated vascular tissues demonstrated this compound's potent vasodilatory effects. These studies typically involved inducing contraction in arterial strips with a high concentration of potassium (K+), which depolarizes the cell membrane and opens voltage-dependent calcium channels. The ability of this compound to inhibit these contractions was quantified to determine its potency.

Experimental Protocol: Inhibition of K+-Induced Contraction in Rabbit Aorta

A common early protocol to assess the calcium channel blocking activity of this compound is outlined below:

-

Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and cut into helical strips.

-

Mounting: The aortic strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The strips are repeatedly contracted with a high-potassium solution (e.g., 60 mM KCl) to elicit stable, reproducible contractions.

-

Drug Incubation: this compound (CV-4093) is added to the organ bath at varying concentrations and incubated for a specified period (e.g., 60 minutes) to allow for receptor binding and effect development.

-

Measurement of Inhibition: The K+-induced contraction is measured in the presence of this compound, and the inhibitory effect is calculated as a percentage of the control contraction.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximum contraction.

Quantitative Data: In Vitro Vasodilatory Potency

| Vascular Preparation | Agonist | This compound (CV-4093) Potency | Comparator Potency | Reference |

| Rabbit Aorta | 60 mM K+ | IC50: Not explicitly stated, but less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |

| Dog Coronary Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |

| Dog Renal Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |

| Dog Mesenteric Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |

| Dog Femoral Artery | 60 mM K+ | Less potent than nifedipine and nicardipine. | Nifedipine: More potent; Nicardipine: More potent | [5] |

| Dog Portal Vein | 60 mM K+ | As potent as nifedipine and nicardipine. | Nifedipine: Equally potent; Nicardipine: Equally potent | [5] |

| Dog Femoral Vein | 60 mM K+ | As potent as nifedipine and nicardipine. | Nifedipine: Equally potent; Nicardipine: Equally potent | [5] |

| Guinea-pig Ventricular Cells | - | IC50 = 2.6 nM | - | [1] |

Signaling Pathway: Calcium Channel Blockade in Vascular Smooth Muscle

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Preclinical Antihypertensive Efficacy in Animal Models

The antihypertensive effects of this compound were extensively studied in various hypertensive rat models, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and DOCA-salt hypertensive rats. These studies established the dose-dependent blood pressure-lowering effects and the long duration of action of this compound.

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

A representative protocol for evaluating the antihypertensive effect of this compound in SHR is as follows:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.

-

Drug Administration: this compound (CV-4093) is suspended in a vehicle (e.g., 5% arabic gum) and administered orally (p.o.) at various doses.

-

Time Course: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 3, 5, and 8 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis: The change in blood pressure from the initial baseline value is calculated for each dose and time point. The ED20 value (the dose required to decrease systolic blood pressure by 20% from the initial value) can be calculated to quantify potency.

Quantitative Data: Antihypertensive Effects in Hypertensive Rat Models

| Animal Model | Dose (p.o.) | Maximum Blood Pressure Reduction (%) | Duration of Action | Reference |

| Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | 8.3% (at 1 hr) | At least 8 hours | [6] |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg | 35.6% (at 1 hr) | At least 8 hours | [6] |

| Renal Hypertensive Rats | 10 mg/kg | Dose-dependent decrease | At least 8 hours | [6][7] |

| DOCA-Salt Hypertensive Rats | 10 mg/kg | Dose-dependent decrease | At least 8 hours | [6][7] |

Experimental Workflow: Preclinical Antihypertensive Study

Caption: Workflow for preclinical evaluation of this compound's antihypertensive effect.

Hemodynamic Properties in Preclinical Models

Early research in anesthetized dogs was crucial for characterizing the hemodynamic profile of this compound. These studies revealed that this compound's antihypertensive effect is primarily due to a reduction in total peripheral vascular resistance, with minimal impact on cardiac output and heart rate at therapeutic doses.

Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs

A typical protocol for assessing the hemodynamic effects of this compound in dogs is as follows:

-

Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital), and catheters are inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively.

-

Hemodynamic Monitoring: A catheter-tip manometer is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). Cardiac output is measured using a thermodilution catheter placed in the pulmonary artery.

-

Drug Administration: this compound is administered intravenously (i.v.) or intra-arterially at various doses.

-

Parameter Measurement: Mean arterial pressure, heart rate, cardiac output, and total peripheral resistance are continuously monitored before and after drug administration.

-

Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose.

Quantitative Data: Hemodynamic Effects in Anesthetized Dogs

| Parameter | This compound (1 and 5 µg/kg, intrarenal) | Nifedipine | Reference |

| Renal Blood Flow (RBF) | Prolonged increase (120 min) | Transient increase (5-10 min) | [8] |

| Glomerular Filtration Rate (GFR) | Prolonged increase (120 min) | Not specified | [8] |

| Urine Flow (UF) | Prolonged increase (120 min) | Not specified | [8] |

| Urinary Electrolyte Excretion | Prolonged increase (120 min) | Not specified | [8] |

Early Clinical Research: Pharmacokinetics and Efficacy in Humans

Initial clinical trials in healthy volunteers and hypertensive patients provided essential information on the pharmacokinetics, safety, and antihypertensive efficacy of this compound in humans.

Pharmacokinetics in Healthy Volunteers

Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

Experimental Protocol: Phase I Pharmacokinetic Study

A standard design for a Phase I pharmacokinetic study of this compound is as follows:

-

Study Population: A small group of healthy male volunteers.

-

Study Design: An open-label, single-dose, crossover study design is often employed, where subjects receive different doses of this compound in separate study periods with a washout period in between.

-

Drug Administration: A single oral dose of this compound (e.g., 5, 10, or 20 mg) is administered to fasting subjects.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 or 48 hours).

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (HPLC-MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) are calculated.

Quantitative Data: Pharmacokinetics of Single Oral Doses of this compound in Healthy Volunteers

| Dose | Cmax (µg/L) | Tmax (hours) | AUC∞ (µg/L·h) | Elimination Half-life (hours) | Reference |

| 5 mg | - | - | - | 3.9 | [9] |

| 10 mg | - | - | - | - | [9] |

| 20 mg | 7.2 | 1.5 | 20.8 | 7.95 | [9] |

Antihypertensive Efficacy in Patients with Essential Hypertension

Early phase II clinical trials were conducted to evaluate the antihypertensive efficacy and safety of this compound in patients with mild to moderate essential hypertension.

Experimental Protocol: Phase II Antihypertensive Efficacy Study

A typical design for a Phase II study is as follows:

-

Study Population: Patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment: Patients are randomly assigned to receive either this compound at different doses (e.g., 10, 20, or 40 mg once daily) or a placebo for a specified duration (e.g., 4 to 12 weeks).

-

Blood Pressure Measurement: Office blood pressure is measured at regular intervals throughout the study. Ambulatory blood pressure monitoring may also be used to assess the 24-hour efficacy.

-

Efficacy Endpoints: The primary efficacy endpoint is the change in diastolic and systolic blood pressure from baseline to the end of the treatment period.

-

Safety Assessment: Adverse events, laboratory parameters, and vital signs are monitored throughout the study.

Quantitative Data: Blood Pressure Reduction in Hypertensive Patients

| Study Population | Treatment | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |

| Mild to moderate essential hypertension | This compound 10-20 mg/day | 12 weeks | 18 | 12 | [10] |

| Type 2 diabetes and hypertension | This compound 10 mg/day | 24 weeks | -23 | -13 | [11] |

| Type 2 diabetes and hypertension | Enalapril 10 mg/day | 24 weeks | -20 | -12 | [11] |

| Isolated systolic hypertension (≥60 years) | This compound 10-20 mg/day | 12 weeks | -19.5 | - | [11] |

| Isolated systolic hypertension (≥60 years) | Amlodipine 5-10 mg/day | 12 weeks | -18.4 | - | [11] |

Logical Relationship: From Preclinical to Clinical Development

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Cardiovascular Risk Management - Efficacy of this compound in Hypertension and Beyond | ECR Journal [ecrjournal.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Calcium channel blocking action of franidipine hydrochloride (CV-4093.2HCl) in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antihypertensive effect of CV-4093.2HCl, a new calcium antagonist, in three rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the calcium antagonist this compound on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [this compound in the treatment of stage I and II essential hypertension patients with overweight or android obesity. A Brazilian multicentre study of efficacy, tolerability and metabolic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Manidipine Administration in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of manidipine, a dihydropyridine calcium channel blocker, to spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.

Introduction

This compound is a third-generation calcium channel antagonist that exhibits high vasoselectivity by blocking both L-type and T-type voltage-gated calcium channels.[1][2] This dual blockade leads to peripheral vasodilation and a subsequent reduction in blood pressure. In vascular smooth muscle cells, the influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction and vasoconstriction. By inhibiting this influx, this compound effectively relaxes blood vessels and lowers blood pressure.[1][2] Its efficacy in reducing blood pressure and its potential renal protective effects make it a subject of interest in hypertension research. The SHR model is an excellent choice for these studies as it closely mimics human essential hypertension.

Data Presentation

The following tables summarize quantitative data from studies administering this compound to SHR.

Table 1: Summary of this compound Dosages and Administration Routes in SHR

| Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| Oral Gavage | 0.3 mg/kg/day | 8 weeks | No significant effect on systolic blood pressure. | [3] |

| Oral Gavage | 3 mg/kg/day | 8 weeks | Significantly reduced systolic blood pressure. | [3] |

| Intravenous Infusion | 10 µg/kg | Acute | Reduced blood pressure. | [4] |

| Intravenous Infusion | 20 µg/kg | Acute | Decreased systemic blood pressure and both afferent and efferent arteriolar resistance. | [5] |

| Medicated Diet | 0.05% in chow | 2 months | Reduced systemic blood pressure. | [5] |

Experimental Protocols

Oral Gavage Administration

This protocol is suitable for daily administration of this compound to investigate its chronic effects on blood pressure and related pathologies in SHR.

Materials:

-

This compound dihydrochloride

-

Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Graduated cylinders and beakers

-

Oral gavage needles (18-20 gauge, straight or curved, with a ball tip)

-

Syringes (1-3 mL)

-

Spontaneously Hypertensive Rats (SHR)

Procedure:

-

Preparation of this compound Suspension (e.g., for a 3 mg/kg dose):

-

Calculate the total amount of this compound required based on the number of rats and the dosage. For a 300g rat, the dose would be 0.9 mg.

-

Weigh the required amount of this compound dihydrochloride accurately.

-

Prepare the 0.5% Carboxymethyl cellulose (CMC) vehicle by dissolving 0.5 g of CMC in 100 mL of sterile water. Heat gently and stir until a clear solution is formed. Allow to cool to room temperature.

-

Levigate the weighed this compound powder with a small amount of the CMC vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration (e.g., 0.3 mg/mL for a 10 mL/kg administration volume).

-

Stir the suspension continuously using a magnetic stirrer during administration to ensure homogeneity.

-

-

Animal Handling and Dosing:

-

Gently restrain the rat.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Monitor the animal for any signs of distress after administration.

-

Administer once daily for the desired treatment duration (e.g., 8 weeks).[3]

-

Intravenous Administration

This protocol is designed for acute studies to investigate the immediate hemodynamic effects of this compound in anesthetized SHR.

Materials:

-

This compound dihydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Syringes (1 mL) and needles (27-30 gauge)

-

Anesthetics (e.g., ketamine/xylazine cocktail)

-

Catheterization equipment (for jugular vein or femoral vein)

-

Spontaneously Hypertensive Rats (SHR)

Procedure:

-

Preparation of this compound Solution (e.g., for a 10 µg/kg dose):

-

Prepare a stock solution of this compound by dissolving it in DMSO (e.g., 1 mg/mL). This compound is soluble in DMSO at 122 mg/mL.

-

For a 10 µg/kg dose in a 300g rat (3 µg total dose), dilute the stock solution with sterile saline to a final concentration suitable for injection (e.g., 3 µg/mL for a 1 mL injection volume). The final concentration of DMSO should be minimized to avoid solvent effects.

-

Ensure the solution is clear and free of precipitation.

-

-

Animal Preparation and Dosing:

-

Anesthetize the SHR using an appropriate anesthetic regimen.

-

Surgically expose and catheterize the jugular or femoral vein for intravenous administration.

-

Administer the prepared this compound solution as a bolus injection through the catheter.[4]

-

Continuously monitor blood pressure and other hemodynamic parameters.

-

Administration via Medicated Diet

This method is suitable for long-term, non-invasive administration of this compound.

Materials:

-

This compound dihydrochloride

-

Powdered standard rat chow

-

Mixer (e.g., planetary mixer)

-

Ethanol (as a solvent for initial mixing)

-

Drying oven

-

Spontaneously Hypertensive Rats (SHR)

Procedure:

-

Preparation of Medicated Diet (0.05% this compound):

-

Calculate the amount of this compound needed for the total amount of diet to be prepared. For 1 kg of diet, 500 mg of this compound is required.

-

Dissolve the weighed this compound in a small volume of ethanol.

-

In a mixer, gradually add the this compound-ethanol solution to the powdered rat chow while continuously mixing to ensure a homogenous distribution.

-

Spread the mixed diet in a thin layer on trays and allow the ethanol to evaporate completely in a drying oven at a low temperature (e.g., 40-50°C) to avoid degradation of the drug and nutrients.

-

Once dry, the medicated diet can be provided to the rats ad libitum.

-

-

Dosage Estimation:

-

The approximate daily dose can be calculated based on the average daily food consumption of the rats. For example, if a 300g rat consumes an average of 20g of the 0.05% medicated diet per day, the daily dose would be approximately 33.3 mg/kg.

-

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in vascular smooth muscle cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Effects of hypotensive and non-hypotensive doses of this compound on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of calcium antagonist, this compound hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Manidipine in Human Plasma using a Validated RP-HPLC Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of manidipine in human plasma. The described protocol is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The method employs a simple and efficient liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. All experimental procedures and validation parameters adhere to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability of the results.

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate quantification of this compound in biological matrices is essential for clinical and preclinical research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated RP-HPLC method, offering a reliable tool for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

Felodipine (Internal Standard, IS)

-

HPLC grade acetonitrile and methanol

-

Ammonium acetate

-

Acetic acid

-

n-Hexane

-

Human plasma (drug-free)

-

Milli-Q water or equivalent

Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm)

-

Centrifuge

-

Vortex mixer

-

Evaporator

Preparation of Solutions

-

Mobile Phase: A mixture of methanol and 5 mM ammonium acetate solution containing 0.1% acetic acid (85:15, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Standard Stock Solution: Accurately weigh and dissolve this compound and felodipine (IS) in methanol to prepare individual stock solutions of 100 µg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions with concentrations ranging from 1 ng/mL to 200 ng/mL.

-

Internal Standard Working Solution: Dilute the felodipine stock solution with the same diluent to obtain a working concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution (50 ng/mL felodipine).

-

Add 50 µL of 1M sodium hydroxide to basify the plasma.[1]

-

Add 3 mL of n-hexane as the extraction solvent.[1]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., Hypersil ODS2, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Methanol : 5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm[2][3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |